naphtho[2,1-b]furan-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of naphtho[2,1-b]furan derivatives has been explored through various methods, including platinum-catalyzed tandem reactions, pseudo-four-component domino reactions using nanocatalysts, and multicomponent reactions facilitated by microwave irradiation or solvent-free conditions. These methods illustrate the compound's accessibility through efficient and innovative synthetic routes (Hao Wei et al., 2009), (Elmira Salami-Ranjbaran et al., 2015), (Mohammad Akrami Abarghooei et al., 2017).
Molecular Structure Analysis
Structural studies, including X-ray diffraction, have confirmed the crystalline structure and planarity of the furan ring within the naphtho[2,1-b]furan-1(2H)-one molecule. These studies provide crucial insights into the molecular geometry, which is fundamental for understanding its reactivity and interactions (E. Shruthi et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cycloadditions, domino reactions, and electrophilic substitutions, showcasing its chemical versatility. These reactions enable the functionalization of the compound, further expanding its utility in organic synthesis (M. Adib et al., 2009), (K. C. Ravindra et al., 2006).
Scientific Research Applications
Chemical Reactions : Naphtho[2,1-b]furan-1(2H)-one is noted for its usefulness in electrophilic substitution reactions and hydrogenation reactions (Horaguchi & Abe, 1978).
Biological Activities : Derivatives like 2-alkylnaphtho[2,1-b]furans show various biological activities, including antibacterial and anticancer properties (Wodnicka, Kwiecień, & Śmist, 2015).
Structural Analysis : Ethyl naphtho[2,1-b]furan-2-carboxylate, a novel compound, has been studied for its structural properties in the monoclinic crystal system (Shruthi et al., 2012).
Oxidation Processes : Research has shown that 2H-naphtho[1,8-bc]furan can be oxidized to 8-hydroxy-1-naphthaldehyde, a compound structurally similar to gossypol (Berry & Smith, 1972).
Pharmacological Studies : Various synthesized compounds, including triazolothiadiazoles containing naphtho[2,b]furan, have been evaluated for their pharmacological effects (Ravindra, Vagdevi, & Vaidya, 2008).
Synthesis Techniques : A platinum-catalyzed tandem reaction has been shown to be an efficient method to synthesize naphtho[1,2-b]furan (Wei, Zhai, & Xu, 2009).
Antimicrobial and Anti-inflammatory Properties : Synthesized derivatives, such as 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, exhibit antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
Metabolic Studies : The oxidative metabolism of naphtho[2,1-b]furan, influenced by methoxy and nitro groups, yields metabolites from both the furan and benzene rings (Strapelias et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that naphtho-furan derivatives have been evaluated for varied biological activities, suggesting they interact with multiple targets .
Mode of Action
The mode of action of naphtho[2,1-b]furan-1(2H)-one involves its interaction with these targets, leading to changes at the molecular level. For instance, depending on the reaction conditions, the acylation of 2-ethylnaphtho[2,1-b]furan leads to the formation of a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives . The preference of the primary attack of the electrophile at the C5 position has been indicated .
Biochemical Pathways
Naphtho-furan derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Naphtho-furan derivatives have shown potential biological activities, indicating they can induce significant molecular and cellular changes .
properties
IUPAC Name |
benzo[e][1]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYAPWXJUCNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362987 | |
Record name | naphtho[2,1-b]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19997-42-3 | |
Record name | naphtho[2,1-b]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?
A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:
- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []
Q2: What are the proposed mechanisms for these synthetic approaches?
A2:
- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []
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